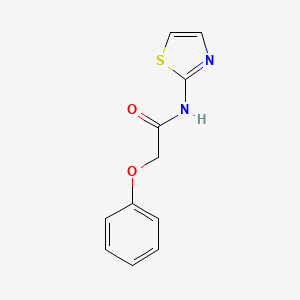

2-phenoxy-N-(1,3-thiazol-2-yl)acetamide

CAS No.: 293767-77-8

Cat. No.: VC5460353

Molecular Formula: C11H10N2O2S

Molecular Weight: 234.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 293767-77-8 |

|---|---|

| Molecular Formula | C11H10N2O2S |

| Molecular Weight | 234.27 |

| IUPAC Name | 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C11H10N2O2S/c14-10(13-11-12-6-7-16-11)8-15-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13,14) |

| Standard InChI Key | QNBZNRVJFQWVPB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OCC(=O)NC2=NC=CS2 |

Introduction

Chemical Identity and Structural Properties

2-Phenoxy-N-(1,3-thiazol-2-yl)acetamide belongs to the class of phenoxyacetamide derivatives, featuring a thiazole ring linked via an acetamide bridge. Its molecular formula is , with a molecular weight of 234.27 g/mol. The IUPAC name, 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide, reflects its substitution pattern: a phenoxy group at the acetamide’s α-position and a thiazol-2-yl amine at the carbonyl terminus.

Physicochemical Characteristics

The compound’s planar structure facilitates π-π stacking interactions with aromatic residues in kinase binding pockets, a feature shared with inhibitors like compound 10m from the 2-phenoxyacetamide series . Key properties include:

| Property | Value |

|---|---|

| CAS Number | 293767-77-8 |

| Molecular Formula | |

| Molecular Weight | 234.27 g/mol |

| XLogP3 | 2.1 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Data sourced from VulcanChem and structural analogs .

Biological Activities and Mechanistic Insights

Though direct pharmacological data on 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide are scarce, its structural relatives in the 2-phenoxyacetamide series exhibit potent BCR-ABL1 inhibition. For example, compound 10m (3,4-dichlorophenoxy variant) inhibits K562 cell proliferation with an IC of 0.98 μM and synergizes with asciminib to induce apoptosis . These effects correlate with suppression of BCR-ABL1 autophosphorylation and downstream STAT5 signaling .

Structure-Activity Relationships (SAR)

-

Thiazole Substitution: The thiazol-2-yl group is critical for ATP-binding site interactions, as removing the nitrogen atom (e.g., converting to thiophene) abolishes activity .

-

Phenoxy Modifications: Halogenation at the 3- and 4-positions (as in 10m) enhances hydrophobic interactions with ABL1’s P-loop, improving potency over non-halogenated analogs like 10v .

-

Acetamide Linker: The carbonyl oxygen forms hydrogen bonds with Glu286 and Asp381, stabilizing the DFG-out conformation characteristic of allosteric inhibition .

Research Gaps and Future Directions

Despite its promising scaffold, 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide lacks comprehensive pharmacokinetic and toxicity profiles. Priorities for future research include:

-

In Vivo Efficacy Studies: Evaluating bioavailability and tumor suppression in murine CML models, following protocols used for 10m .

-

Resistance Profiling: Assessing susceptibility to common BCR-ABL1 mutations (e.g., T315I) through kinase assays.

-

Combination Therapies: Exploring synergies with second-generation TKIs (e.g., dasatinib) to overcome asciminib resistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume